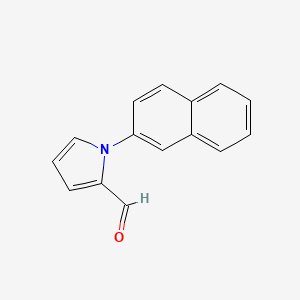
1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Naphthylpyrrole aldehyde or NPA and is a derivative of pyrrole, which is a five-membered heterocyclic organic compound containing one nitrogen atom. NPA is a yellow crystalline powder that is widely used in the synthesis of various organic compounds due to its remarkable reactivity and selectivity.
作用機序
The mechanism of action of 1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The exact nature of the complex formed between NPA and metal ions is dependent on the specific metal ion and the conditions of the reaction.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that NPA has low toxicity and does not cause significant harm to living organisms at low concentrations.
実験室実験の利点と制限
One of the main advantages of using 1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde in lab experiments is its high selectivity and sensitivity for metal ions. NPA is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using NPA is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on 1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new synthetic methods for the production of NPA and its derivatives. Another area of research is the investigation of the potential applications of NPA in the field of bioimaging, where it could be used as a fluorescent probe for the detection of specific biomolecules. Additionally, there is potential for the use of NPA in the development of new materials for use in electronic devices and sensors.
合成法
The synthesis of 1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-naphthylamine with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. Another method involves the reaction of 2-naphthylamine with 1,2-dibromoethane in the presence of a base, followed by dehydrohalogenation with potassium tert-butoxide.
科学的研究の応用
1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NPA is in the development of organic semiconductors for use in electronic devices such as solar cells, light-emitting diodes, and transistors. NPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
特性
IUPAC Name |
1-naphthalen-2-ylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-15-6-3-9-16(15)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZGHRSZIIBRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332219 |
Source


|
| Record name | 1-naphthalen-2-ylpyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
38040-51-6 |
Source


|
| Record name | 1-naphthalen-2-ylpyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

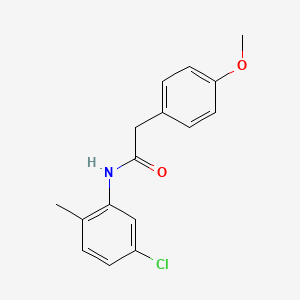
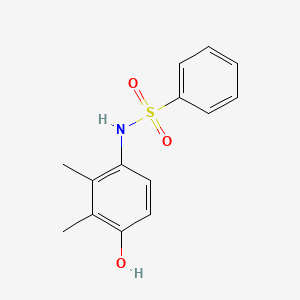

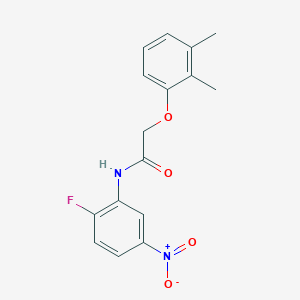
![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)
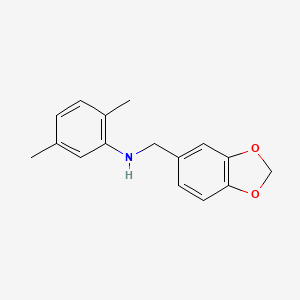

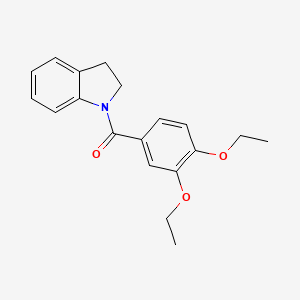
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
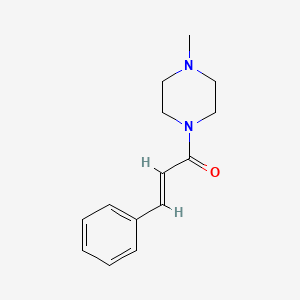
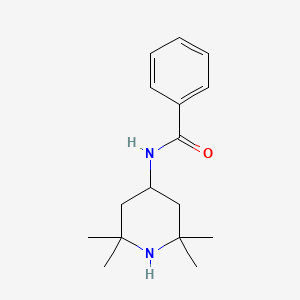
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
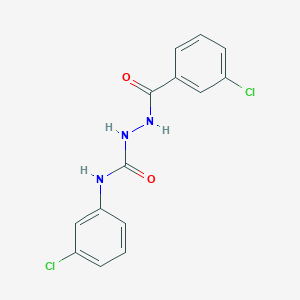
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)